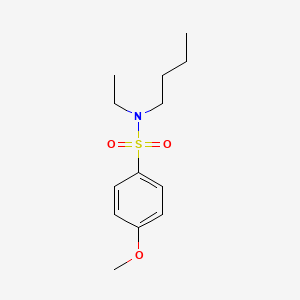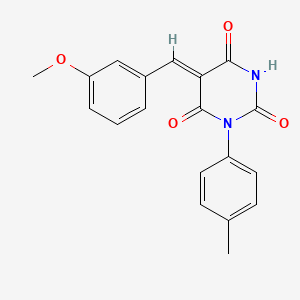
5-(3-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
This chemical compound is part of a class of compounds known for their diverse biological and pharmacological activities. The structural features of this compound, specifically the pyrimidinetrione core flanked by methoxybenzylidene and methylphenyl groups, suggest it may have interesting chemical and physical properties worthy of detailed study.
Synthesis Analysis
The synthesis of similar pyrimidinetrione derivatives involves multicomponent reactions, providing efficient pathways to generate these compounds with high atom economy and minimal waste. For example, the synthesis of Schiff bases, including similar structural motifs, involves reactions with aldehydes and ketones, pointing towards potential synthetic routes for the compound (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure and crystal packing of related compounds are often characterized by N-H...N and N-H...O hydrogen bonds, forming stable molecular arrangements. This type of interaction could be expected in the structure of “5-(3-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione”, contributing to its solid-state stability and potentially affecting its reactivity and physical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds with the pyrimidinetrione backbone participate in a variety of chemical reactions, including Schiff base formation and multicomponent reactions, which are crucial for further functionalization and the synthesis of derivatives with targeted properties. These reactions underscore the compound's versatility in synthetic chemistry (Zhu & Qiu, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure, particularly the nature and positioning of substituents on the pyrimidinetrione ring. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the electronic structure of the compound. Studies on similar compounds reveal the influence of substituents on these properties, guiding the synthesis of derivatives with desired reactivity patterns (Agarkov et al., 2023).
科学的研究の応用
Synthesis and Characterization
This compound is synthesized and characterized in the context of exploring its structural properties and potential as a precursor for further chemical modifications. Studies have delved into the synthesis of novel pyrimidine derivatives, including the target compound, to evaluate their structural integrity and potential for further applications in medicinal chemistry and material science. The focus has been on the development of efficient synthesis methods and the comprehensive characterization of these compounds using various analytical techniques (Hassan et al., 2014).
Antimicrobial and Antifungal Activities
Research has also been conducted to assess the antimicrobial and antifungal capabilities of pyrimidine derivatives. These studies aim to identify novel agents that could potentially treat various bacterial and fungal infections. The synthesized compounds, including variations of the target molecule, have been tested against a range of microbial strains to evaluate their efficacy and potency as antimicrobial and antifungal agents (Al-Sanea et al., 2015), (Abu‐Hashem et al., 2020).
Anticancer Activity
The potential anticancer activity of pyrimidine derivatives, including the subject compound, has been a significant area of interest. By synthesizing and testing various derivatives for their cytotoxic effects against cancer cell lines, researchers aim to discover new therapeutic agents for cancer treatment. These efforts include evaluating the compounds' ability to inhibit the proliferation of cancer cells and understanding their mechanism of action at the molecular level (Roth et al., 1989), (Hocková et al., 2003).
Cardiovascular Applications
Additionally, the cardiovascular effects of pyrimidine derivatives, including the modulation of blood pressure and potential antihypertensive properties, have been explored. By studying the interaction of these compounds with various biological targets, such as calcium channels, researchers aim to uncover new treatments for hypertension and related cardiovascular disorders (Irshad et al., 2021).
特性
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-8-14(9-7-12)21-18(23)16(17(22)20-19(21)24)11-13-4-3-5-15(10-13)25-2/h3-11H,1-2H3,(H,20,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHGXKUPAOJJV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

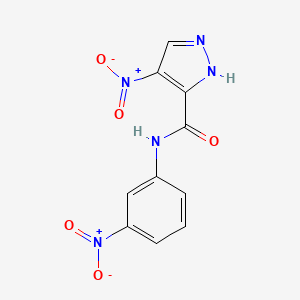
![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)
![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)
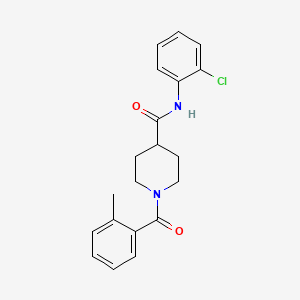
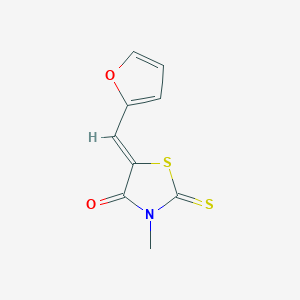
![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

